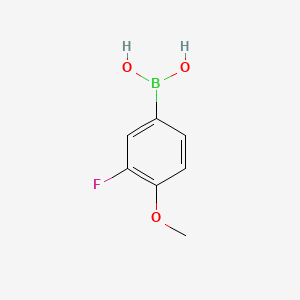

3-Fluoro-4-methoxyphenylboronic acid

Beschreibung

3-Fluoro-4-methoxyphenylboronic acid (CAS: 149507-26-6) is a boronic acid derivative featuring a fluorine atom at the 3-position and a methoxy group at the 4-position of the phenyl ring. Its molecular formula is C₇H₈BFO₃, with a molecular weight of 169.95 g/mol and a melting point of 198°C . The compound is widely used in Suzuki-Miyaura cross-coupling reactions to synthesize bioactive molecules, including anticancer agents such as 4-aroyl-6,7,8-trimethoxyquinolines and imidazo[1,2-b]pyridazine derivatives . Its electronic and steric properties, influenced by the fluorine and methoxy substituents, enhance reactivity in palladium-catalyzed couplings while maintaining chemo-selectivity in multi-halogenated substrates .

Eigenschaften

IUPAC Name |

(3-fluoro-4-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BFO3/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IILGLPAJXQMKGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10871844 | |

| Record name | (3-Fluoro-4-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149507-26-6 | |

| Record name | 3-Fluoro-4-methoxybenzeneboronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149507266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Fluoro-4-methoxyphenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Fluoro-4-methoxybenzeneboronic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DD8MG33H8V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vergleich Mit ähnlichen Verbindungen

Q & A

Basic Research Question

- ¹H/¹³C NMR : Identify substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, fluorine coupling patterns) .

- HPLC-MS : Confirm purity (>98% via reverse-phase C18 columns) .

- FT-IR : B-O stretching at ~1340 cm⁻¹ and aromatic C-F at 1220 cm⁻¹ .

Advanced Tip : Use ¹⁹F NMR to resolve fluorine-induced splitting in aromatic protons .

How can researchers address low coupling efficiency in Suzuki-Miyaura reactions with this compound?

Advanced Research Question

Common issues and solutions:

- Protodeboronation : Use degassed solvents and inert atmospheres to prevent oxidative deborylation .

- Steric hindrance : Optimize ligand (e.g., XPhos) to enhance Pd catalyst activity .

- Base selection : K₂CO₃ or CsF improves boronate activation in polar aprotic solvents .

Case Study : A study on 4-Chloro-3-(methoxycarbonyl)phenylboronic acid achieved 90% yield using Pd(OAc)₂ and SPhos in DMF/H₂O .

What are the implications of substituent effects on the reactivity of this boronic acid?

Advanced Research Question

- Electron-withdrawing fluorine : Enhances electrophilicity of the boron center, accelerating cross-coupling but increasing sensitivity to hydrolysis .

- Methoxy group : Ortho/para-directing effects influence regioselectivity in aryl-aryl bond formation .

Contradiction Note : While suggests methoxy groups improve thermal stability, indicates fluorine may reduce solubility in aqueous systems, complicating reaction setups.

How should researchers handle discrepancies in NMR data when synthesizing derivatives?

Q. Methodological Guidance

- Impurity identification : Compare with known byproducts (e.g., deborylated analogs via LC-MS) .

- Dynamic effects : Fluorine’s quadrupolar moment can split signals; use high-field NMR (≥500 MHz) for resolution .

- Reference standards : Cross-check with CAS RN 149507-26-6 (this compound) spectral libraries .

What are the optimal storage conditions to prevent decomposition?

Q. Safety & Stability

- Temperature : Store at 2–8°C in sealed containers to avoid moisture absorption .

- Desiccants : Use silica gel or molecular sieves in storage vials .

- Light sensitivity : Amber glass containers prevent photodegradation of the boronate group .

How does the compound’s solubility profile impact its use in bioconjugation or drug discovery?

Q. Advanced Application

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.